molecular formula C21H22N2O2 B3930133 11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B3930133
M. Wt: 334.4 g/mol
InChI Key: LQCFCHBEGMRWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as SR 141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A acts as a competitive antagonist at the CB1 receptor, which is primarily found in the brain and central nervous system. It blocks the effects of endocannabinoids and THC, which normally activate the CB1 receptor. By blocking the CB1 receptor, this compound 141716A can modulate the effects of the endocannabinoid system, which plays a role in a variety of physiological processes.
Biochemical and Physiological Effects:
The endocannabinoid system is involved in a variety of physiological processes, including appetite regulation, pain modulation, and mood regulation. This compound 141716A can modulate the effects of the endocannabinoid system by blocking the CB1 receptor, which can lead to changes in these physiological processes. For example, this compound 141716A has been shown to reduce food intake and body weight in animal studies, indicating its potential as a treatment for obesity. It has also been shown to block the pain-relieving effects of endocannabinoids, suggesting its potential as an analgesic.

Advantages and Limitations for Lab Experiments

11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A has been extensively studied in laboratory experiments due to its potential therapeutic applications. One advantage of using this compound 141716A in laboratory experiments is that it can selectively block the effects of the CB1 receptor, allowing researchers to study the specific effects of the endocannabinoid system. However, one limitation of using this compound 141716A is that it can have off-target effects, as it may interact with other receptors in addition to the CB1 receptor.

Future Directions

There are several potential future directions for research on 11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A. One area of interest is its potential as a treatment for cannabis addiction, as it has been shown to block the effects of THC. Additionally, this compound 141716A may have potential as a treatment for obesity and pain management, as it has been shown to modulate the effects of the endocannabinoid system in these areas. Further research is needed to fully understand the potential therapeutic applications of this compound 141716A and to develop more selective and effective CB1 receptor antagonists.

Scientific Research Applications

11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 141716A has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and pain management. It has been shown to block the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and may have potential as a treatment for cannabis addiction. Additionally, this compound 141716A has been shown to reduce food intake and body weight in animal studies, making it a potential treatment for obesity. It has also been studied for its potential analgesic effects, as it can block the pain-relieving effects of endocannabinoids.

properties

IUPAC Name

6-(4-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-25-15-12-10-14(11-13-15)21-20-18(8-5-9-19(20)24)22-16-6-3-4-7-17(16)23-21/h3-4,6-7,10-13,21-23H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCFCHBEGMRWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
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11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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